Retinamide

説明

Retinamide, also known as Fenretinide, is a synthetic retinoid used as a chemopreventive against prostate cancer and in women at risk of developing contralateral breast cancer . It is also effective as an antineoplastic agent .

Synthesis Analysis

The synthesis of Retinamide involves a series of enzymatic steps. Retinol is metabolized through the oxidizing action of retinaldehyde (RDH) to retinal, and by retinaldehyde dehydrogenase (RALDH), to retinoic acid .Molecular Structure Analysis

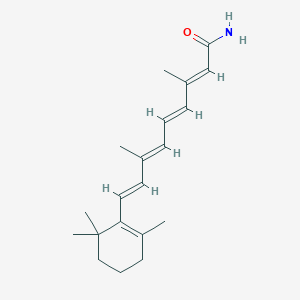

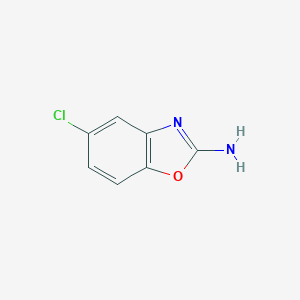

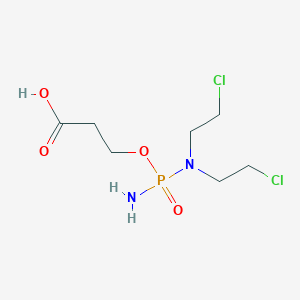

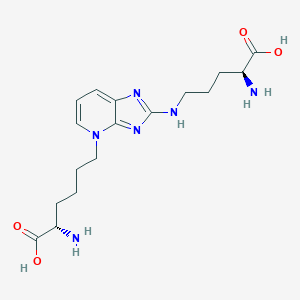

Retinamide has a molecular formula of C20H29NO . Its structure includes a bulky hydrophobic region of cyclic end group, a linker unit of the polyene side chain, and a polar end group .Chemical Reactions Analysis

Retinamide is produced from all-trans-retinol in two oxidative steps: First, retinol is oxidized to retinaldehyde, and then retinaldehyde is oxidized to retinoic acid . The oxidation of retinol to retinaldehyde is a reversible and a rate-limiting step in the pathway of retinoic acid biosynthesis, whereas the oxidation of retinaldehyde is irreversible and occurs at a higher rate than the oxidation of retinol .Physical And Chemical Properties Analysis

Retinamide has a molecular weight of 299.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It also has a Rotatable Bond Count of 5 .科学的研究の応用

Regulation of Cell Growth and Differentiation

Retinamide, like other retinoids, plays a crucial role in regulating the growth and differentiation of a wide variety of cell types . This is particularly important in the physiology of vision and as morphogenic agents during embryonic development .

Chemoprevention

Retinamide has been evaluated as a chemoprevention agent. Many cancers develop as a result of exposure to carcinogens and cancer-promoting agents in a multistep process including both initiation and promotion. Retinamide, by intervening in this process, forms the basis of cancer chemoprevention strategies .

Management of Acute Promyelocytic Leukaemia

Retinamide and its analogues have been used in the management of acute promyelocytic leukaemia . This is due to their ability to modulate gene expression by binding to specific receptors .

Inhibition of Tumor Development

Retinamide has been reported to inhibit in vitro several types of tumors, including cancer cell lines resistant to all-trans-retinoic acid (ATRA), at 1–10 µM concentrations . This includes cell lines resistant to ATRA and cis-retinoic acid .

Synthesis of N-(4-ethoxyphenyl)-retinamide (4-EPR)

Retinamide is used in the synthesis of N-(4-ethoxyphenyl)-retinamide (4-EPR), which is an indispensable internal standard for the correct determination of 4-HPR and its metabolites by chromatography .

Potential Antiviral Applications

There is ongoing research into the potential use of Retinamide in achieving plasma concentrations effective against Dengue Virus .

作用機序

Target of Action

Retinamide, also known as Fenretinide , targets several human cancer cell lines through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It has been shown to inhibit the growth of these cells by promoting the degradation of MAPK-interacting kinases (Mnks), thereby inhibiting the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a downstream target of FLT3-ITD .

Mode of Action

Retinamide interacts with its targets by inducing apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . Unlike tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, retinamide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

Retinamide affects the signaling pathways of retinoid receptors and eIF4E translational machinery . It inhibits the growth of genetically diverse prostate cancer cells via these pathways . It also suppresses the epithelial to mesenchymal transition in tumors as evidenced by repression of N-cadherin, β-catenin, claudin, Slug, Snail, Twist, vimentin, and matrix metalloproteinases (MMP-2 and MMP-9) with upsurge in E-cadherin .

Pharmacokinetics

It is known that retinamide selectively accumulates in breast tissue . This selective accumulation may contribute to its effectiveness against breast cancer . More research is needed to fully understand the ADME properties of Retinamide and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Retinamide’s action include the inhibition of cell growth through the induction of apoptosis . This leads to a decrease in the proliferation of cancer cells and an increase in their death . In addition, Retinamide has been shown to have anti-angiogenic effects .

Action Environment

The action, efficacy, and stability of Retinamide can be influenced by various environmental factors. The physical-chemical properties of retinoids and the characteristics of their interactions with the various environments in which they are distributed in vivo affect their biological functions . For example, the equilibrium and kinetic parameters that govern the behavior of retinoids within aqueous phases, biological membranes, and binding sites of proteins can influence their action .

将来の方向性

Retinoids have been investigated extensively for their use in cancer prevention and treatment . Ongoing and future studies which combine retinoids with epigenetic modifiers such as the HDAC inhibitors, as well as standard cytotoxic agents, tyrosine kinase inhibitors and other novel agents are more likely to yield clinically relevant outcomes than observed with single agent therapy .

特性

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H2,21,22)/b9-6+,12-11+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXWXMZVAHSICO-YCNIQYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318373 | |

| Record name | Retinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Retinamide | |

CAS RN |

20638-84-0 | |

| Record name | Retinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20638-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020638840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQC43T81DZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)